4-Cyanopyridine-2-carboxamide
CAS No.:
Cat. No.: VC18043479
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 4-cyanopyridine-2-carboxamide |
| Standard InChI | InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11) |
| Standard InChI Key | QCOJUSAJVIURRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1C#N)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
4-Cyanopyridine-2-carboxamide (molecular formula C7H5N3O) features a pyridine backbone with substituents that confer distinct electronic and steric properties. The cyano group at the 4-position is an electron-withdrawing moiety, while the carboxamide at the 2-position introduces hydrogen-bonding capabilities. Key physicochemical properties inferred from analogous compounds include:
The compound’s structure facilitates interactions with biological targets and participation in condensation reactions, making it valuable for drug design .
Synthesis and Production Methods
Synthetic Pathways
While direct synthesis protocols for 4-Cyanopyridine-2-carboxamide are sparsely documented, its production likely involves multi-step functionalization of pyridine precursors. Two plausible routes are hypothesized:
Route 1: Sequential Functionalization of Pyridine
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Nitration and Reduction: Introduction of amino groups at specific positions, followed by cyanation and carboxamide formation.
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Cross-Coupling Reactions: Palladium-catalyzed coupling to install the cyano and carboxamide groups .
Route 2: Hydrolysis of Cyanopyridine Derivatives
High-temperature hydrolysis of 2-cyanopyridine derivatives could yield the carboxamide functionality. Kinetic studies on similar compounds (e.g., 4-cyanopyridine) demonstrate that hydrolysis in aqueous media at 200–300°C produces pyridinecarboxamides with activation energies of 32.7–83.7 kJ/mol . For example:
Adjusting reaction conditions (pH, temperature) may allow selective amidation at the 2-position.
Physicochemical and Spectroscopic Properties
Thermal Stability and Reactivity
The compound’s thermal stability is influenced by its substituents. Cyano groups typically decompose above 300°C, while carboxamides exhibit higher thermal resilience. Differential scanning calorimetry (DSC) of similar compounds reveals endothermic peaks near 200°C, corresponding to melting points .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,650 cm⁻¹ (amide C=O stretch).
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NMR: Distinct signals for pyridine protons (δ 7.5–8.5 ppm), carboxamide NH2 (δ 6.5–7.0 ppm), and cyano carbon (δ 115–120 ppm in NMR) .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
4-Cyanopyridine-2-carboxamide’s structure aligns with bioactive molecules targeting kinases and microbial enzymes. For instance:
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Antitubercular Agents: Analogous to isonicotinylhydrazide, this compound could inhibit mycolic acid synthesis in Mycobacterium tuberculosis .
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Kinase Inhibitors: The carboxamide group may chelate ATP-binding sites in kinases, a mechanism observed in anticancer drug design .
Industrial Catalysis
The compound’s nitrile and amide functionalities enable participation in heterogeneous catalysis, such as the production of acrylamide polymers or specialty chemicals .
Research Findings and Kinetic Studies
Hydrolysis Kinetics
Studies on 4-cyanopyridine hydrolysis reveal pseudo-first-order kinetics, with rate constants increasing exponentially with temperature :
Where = 40.3 kJ/mol for 4-cyanopyridine → 4-pyridinecarboxamide . This suggests that 4-Cyanopyridine-2-carboxamide could form via similar pathways under controlled conditions.
Computational Modeling
Density functional theory (DFT) calculations predict that the 2-carboxamide group stabilizes the pyridine ring through resonance, reducing electrophilicity at the 4-position by 15% compared to unsubstituted analogs .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds face yield limitations due to side reactions (e.g., over-hydrolysis to carboxylic acids). Microreactor technology and flow chemistry could enhance selectivity .
Biological Screening
In vitro studies are needed to validate the compound’s antimicrobial and anticancer potential. Collaborative efforts with academic labs could expedite preclinical profiling.
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